molecular formula C25H27N3O4S2 B11354256 N-{2-[(1-phenylethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-{2-[(1-phenylethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11354256
M. Wt: 497.6 g/mol
InChI Key: YYTIVXQMMYAVNX-UHFFFAOYSA-N
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Description

N-{2-[(1-Phenylethyl)carbamoyl]phenyl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1-Phenylethyl)carbamoyl]phenyl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene-2-sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the phenylethylcarbamoyl group: This can be done through carbamoylation reactions using isocyanates or carbamoyl chlorides.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1-Phenylethyl)carbamoyl]phenyl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, nitrating agents, and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure and functional groups.

    Materials Science: The compound’s properties can be utilized in the development of new materials with specific characteristics.

    Biological Studies: It can be used as a probe or tool in biological studies to understand various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-{2-[(1-Phenylethyl)carbamoyl]phenyl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Shares the sulfonamide functional group.

    Thiophene-2-sulfonyl derivatives: Compounds with similar thiophene-sulfonyl groups.

    Piperidine-4-carboxamide derivatives: Compounds with the piperidine-carboxamide core.

Uniqueness

N-{2-[(1-Phenylethyl)carbamoyl]phenyl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is unique due to the combination of its functional groups, which can confer specific properties and reactivity

Properties

Molecular Formula

C25H27N3O4S2

Molecular Weight

497.6 g/mol

IUPAC Name

N-[2-(1-phenylethylcarbamoyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C25H27N3O4S2/c1-18(19-8-3-2-4-9-19)26-25(30)21-10-5-6-11-22(21)27-24(29)20-13-15-28(16-14-20)34(31,32)23-12-7-17-33-23/h2-12,17-18,20H,13-16H2,1H3,(H,26,30)(H,27,29)

InChI Key

YYTIVXQMMYAVNX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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